{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Introduction of the sulfanylacetic acid moiety: This step involves the reaction of the pyrazole derivative with a suitable thiol and chloroacetic acid under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid include other pyrazole derivatives such as:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the sulfanyl group.
2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid: Similar structure but with a phenyl group instead of an ethyl group.
The uniqueness of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11-8(4-7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) |
InChI Key |
ABXQSTJBUWVRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CSCC(=O)O |
Origin of Product |
United States |
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